

In Vitro Antiviral Profile of AINUOVIRINE (ACC007) Against HIV-1: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AINUOVIRINE

Cat. No.: B1263326

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Introduction

AINUOVIRINE (ANV), also known as ACC007, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent and synergistic anti-HIV activity in preclinical evaluations. This technical guide synthesizes the available in vitro data on **AINUOVIRINE**'s effectiveness against various strains of HIV-1, including those with resistance to other NNRTIs. The information presented herein is crucial for researchers and drug development professionals engaged in the advancement of novel antiretroviral therapies.

AINUOVIRINE functions by non-competitively binding to the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle, thereby inhibiting its function.^[1] Preclinical studies have consistently highlighted its potent antiviral activity, often in the nanomolar range, and its synergistic effects when combined with other antiretroviral agents such as Lamivudine (3TC) and Tenofovir Disoproxil Fumarate (TDF).^[1]

Quantitative Antiviral Activity of AINUOVIRINE

The in vitro efficacy of **AINUOVIRINE** has been quantified against a panel of wild-type and NNRTI-resistant HIV-1 strains. The 50% effective concentration (EC₅₀), which represents the concentration of the drug required to inhibit 50% of viral replication, is a key metric for assessing antiviral potency.

HIV-1 Strain	Description	Ainuovirine (ACC007) EC50 (nM)
HIV-1IIIB	Wild-type, X4-tropic laboratory strain	3.03
HIV-1A17	NNRTI-resistant strain	1570
HIV-14755-5	NRTI-resistant clinical isolate	252.59
HIV-1K103N	NNRTI-resistant mutant	Not explicitly detailed in search results
HIV-1V106M	NNRTI-resistant mutant	Not explicitly detailed in search results

Table 1: In Vitro Anti-HIV-1 Activity of **Ainuovirine** (ACC007). Data extracted from in vitro studies measuring p24 antigen levels.[\[1\]](#)

Cytotoxicity Profile of Ainuovirine

Assessing the cytotoxicity of a drug candidate is paramount to understanding its therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic potential, with a higher SI value being more favorable.

Cell Line	Ainuovirine (ACC007) CC50 (μM)
CEM-C8166	>100

Table 2: In Vitro Cytotoxicity of **Ainuovirine** (ACC007).[\[1\]](#)

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

The antiviral activity of **Ainuovirine** was determined by quantifying the inhibition of HIV-1 p24 antigen production in infected cells.

1. Cell and Virus Preparation:

- CEM-C8166 cells, a human T-cell line, were used as the target cells for HIV-1 infection.
- Laboratory-adapted and clinical isolate strains of HIV-1 were propagated and viral stocks were titered.

2. Antiviral Assay:

- CEM-C8166 cells were seeded in 96-well plates.
- Serial dilutions of **Ainuovirine** were added to the wells.
- A standardized amount of HIV-1 virus stock was then added to infect the cells.
- The plates were incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for viral replication (typically 4-7 days).

3. Quantification of p24 Antigen:

- After the incubation period, the cell culture supernatants were collected.
- The concentration of HIV-1 p24 antigen in the supernatants was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- The absorbance was read using a microplate reader.

4. Data Analysis:

- The percentage of viral inhibition was calculated by comparing the p24 levels in the drug-treated wells to the untreated control wells.
- The EC₅₀ values were determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **Ainuovirine** was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of

cell viability.[6]

1. Cell Preparation:

- CEM-C8166 cells were seeded in 96-well plates at a predetermined density.

2. Compound Exposure:

- Serial dilutions of **Ainuovirine** were added to the wells.
- The plates were incubated for the same duration as the antiviral assay to ensure comparable conditions.

3. MTT Reagent Addition and Incubation:

- MTT reagent was added to each well and the plates were incubated for a further 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

4. Solubilization of Formazan:

- A solubilizing agent (e.g., DMSO or a specialized buffer) was added to each well to dissolve the formazan crystals.

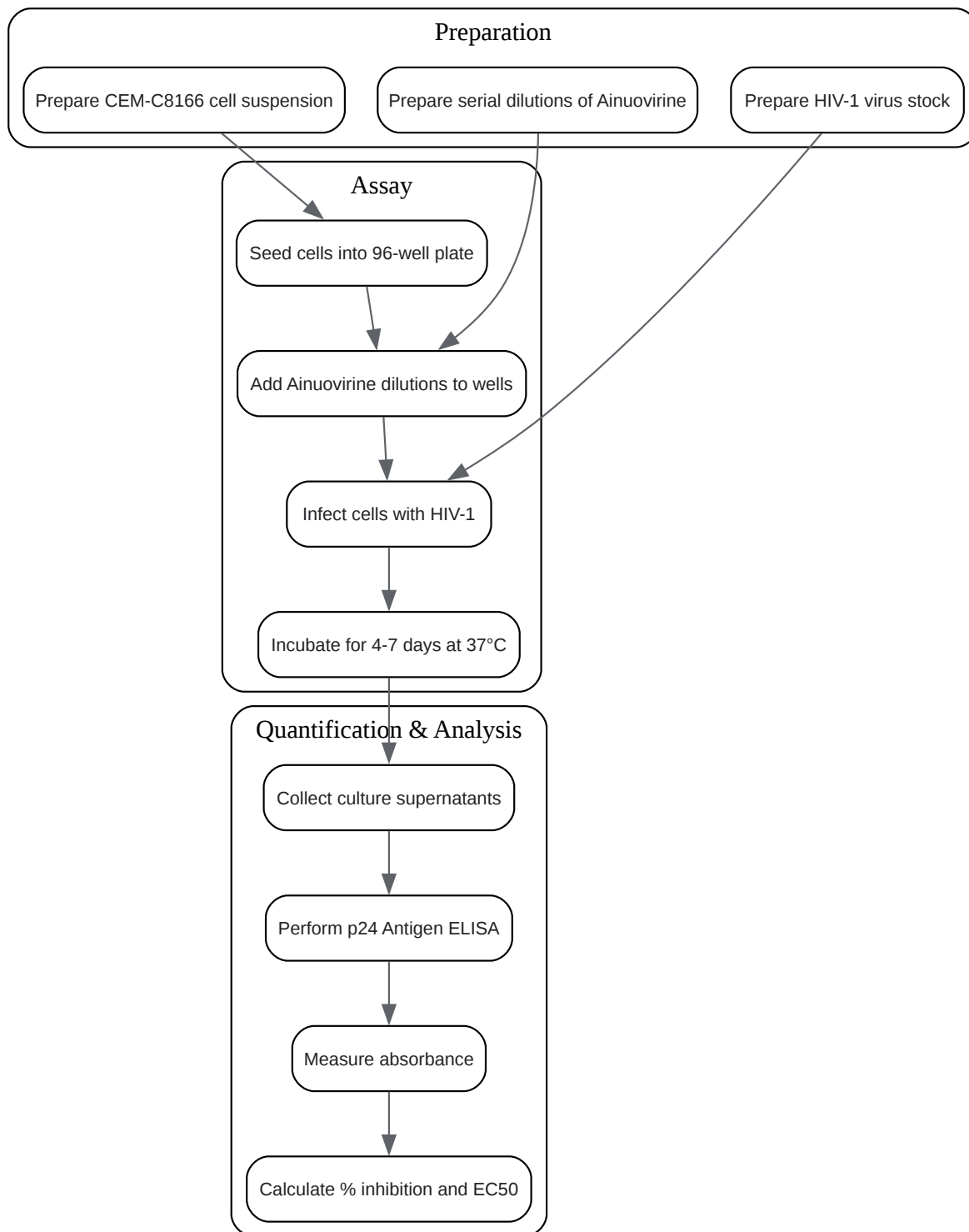
5. Absorbance Measurement:

- The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

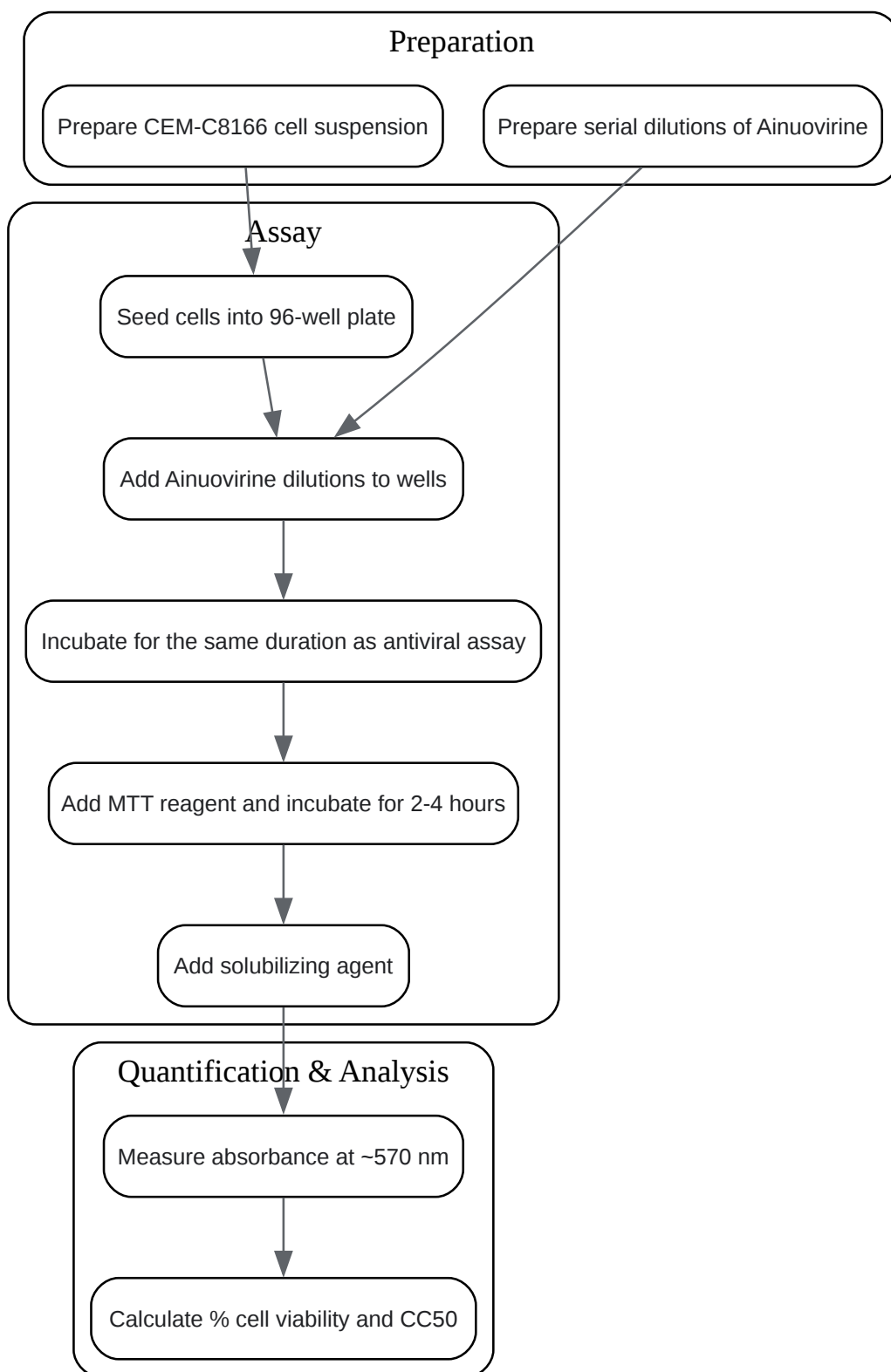
- The percentage of cell viability was calculated by comparing the absorbance of the drug-treated wells to that of the untreated control wells.
- The CC50 value was determined from the dose-response curve of cell viability versus drug concentration.

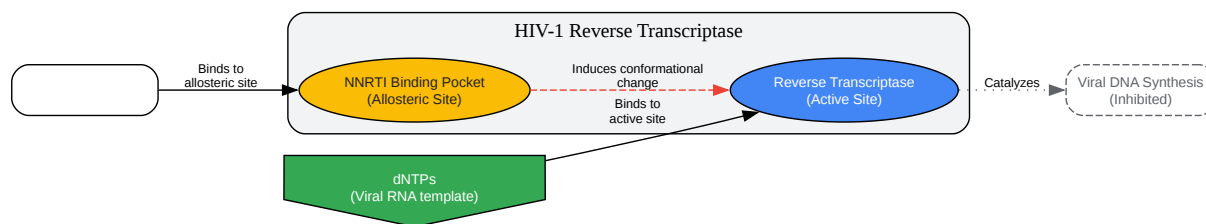
Visualizations



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Caption: Workflow for the in vitro anti-HIV-1 activity assay.





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- To cite this document: BenchChem. [In Vitro Antiviral Profile of Ainuovirine (ACC007) Against HIV-1: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1263326#in-vitro-antiviral-activity-of-ainuovirine-against-hiv-strains\]](https://www.benchchem.com/product/b1263326#in-vitro-antiviral-activity-of-ainuovirine-against-hiv-strains)

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